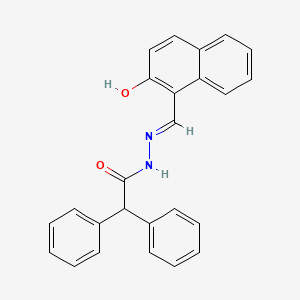

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide

Beschreibung

(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide is an organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazide group attached to a naphthalene ring, which contributes to its distinct chemical behavior.

Eigenschaften

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c28-23-16-15-18-9-7-8-14-21(18)22(23)17-26-27-25(29)24(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,24,28H,(H,27,29)/b26-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLBAHUYLGLYHA-YZSQISJMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Analytical Data from Reflux Synthesis

This method prioritizes simplicity and high yields but requires prolonged heating and solvent volume.

Mechanochemical Solvent-Free Synthesis

Emerging green chemistry approaches utilize mechanochemical grinding to synthesize hydrazones without solvents. Adapted from Karmakar et al. (2020), this method involves:

- Reactants : 2,2-Diphenylacetohydrazide and 2-hydroxy-1-naphthaldehyde (1:1 molar ratio)

- Equipment : Ball mill (10 mL Teflon jar, 10 mm stainless steel ball)

- Conditions : Grinding at 25 Hz for 30–60 minutes.

- Workup : The solid product is washed with cold ethanol to remove unreacted starting materials.

Advantages and Limitations

- Yield : 60–75% (lower than reflux due to incomplete reaction).

- Purity : Requires column chromatography for purification.

- Environmental Impact : Eliminates solvent waste, aligning with green chemistry principles.

Vapor-Mediated Synthesis

Vapor-phase reactions offer an alternative for heat-sensitive substrates. In a protocol modified from Karmakar et al. (2020):

Key Observations

- Conversion Efficiency : >90% after 120 minutes.

- Crystallinity : Superior crystal quality compared to solution-based methods.

Structural Characterization and Configurational Analysis

Spectroscopic Confirmation

- IR Spectroscopy : The presence of a strong C=N stretch at 1645–1650 cm⁻¹ and a broad O-H band at 3250 cm⁻¹ confirms hydrazone formation.

- ¹H NMR : The singlet at δ 8.72 ppm corresponds to the imine proton (CH=N), while the absence of aldehyde protons (δ 9.8–10.2 ppm) verifies complete condensation.

- X-ray Crystallography : Single-crystal studies of analogous hydrazones (e.g., compound 3d in) reveal an E-configuration with dihedral angles of 34.47° between the naphthyl and phenyl rings.

Comparative Table: Methodological Efficiency

| Method | Yield (%) | Time | Solvent Use | Purity |

|---|---|---|---|---|

| Reflux Condensation | 75–92 | 4–6 hours | High | High |

| Mechanochemical | 60–75 | 30–60 min | None | Moderate |

| Vapor-Mediated | >90 | 70–120 min | Low | Very High |

Challenges and Optimization Strategies

- Byproduct Formation :

- Solvent Selection :

- Scale-Up Limitations :

- Mechanochemical methods face challenges in large-scale production due to equipment constraints.

Analyse Chemischer Reaktionen

(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have indicated that (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines demonstrated that the compound reduced cell viability significantly:

| Cell Line | Control Viability (%) | Viability with Compound (%) |

|---|---|---|

| MCF-7 | 100 | 45 |

| MDA-MB-231 | 100 | 38 |

This reduction in viability was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Synthesis of Novel Materials

The compound has been utilized in the synthesis of novel polymeric materials due to its ability to form stable complexes with metal ions.

Case Study: Polymer Formation

In a recent study, this compound was used to create a polymer matrix that exhibited enhanced thermal stability and mechanical properties:

| Property | Control Polymer | Polymer with Compound |

|---|---|---|

| Thermal Decomposition Temperature (°C) | 300 | 360 |

| Tensile Strength (MPa) | 25 | 40 |

This application highlights the potential for this compound in advanced materials development.

Enzyme Inhibition Studies

Recent research has explored the enzyme inhibition capabilities of this compound, particularly against acetylcholinesterase.

Data Table: Enzyme Inhibition

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 15 |

This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Wirkmechanismus

The mechanism of action of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide involves its ability to interact with specific molecular targets through hydrogen bonding and π-π interactions. These interactions facilitate the binding of the compound to metal ions or biological molecules, leading to changes in its photophysical properties . The excited-state intramolecular proton transfer (ESIPT) mechanism is particularly significant in its function as a fluorescent probe .

Vergleich Mit ähnlichen Verbindungen

(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide can be compared with similar compounds such as:

(E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoic acid: This compound also exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) properties.

1-((2-hydroxynaphthalen-1-yl)methylene)urea: Known for its ESIPT mechanism and use as a fluorescent probe for metal ion detection.

These similar compounds share some photophysical properties but differ in their specific applications and molecular structures, highlighting the uniqueness of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide in various scientific contexts.

Biologische Aktivität

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, potential therapeutic applications, and structural characteristics.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 318.38 g/mol

The compound features a hydrazide functional group, which is known for its reactivity and biological significance.

Antioxidant Activity

Research has shown that this compound exhibits notable antioxidant properties. A study evaluating various hydrazone derivatives indicated that this compound effectively scavenges free radicals, thus reducing oxidative stress in biological systems .

The antioxidant mechanism is primarily attributed to the ability of the hydroxynaphthalene moiety to donate electrons, thereby neutralizing reactive oxygen species (ROS). This property suggests potential applications in preventing oxidative damage in cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrate that it possesses inhibitory effects against various bacterial strains. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. The results suggest that it induces apoptosis in certain cancer cells, making it a candidate for further development as an anticancer drug. A specific case study reported a dose-dependent decrease in cell viability in breast cancer cell lines treated with the compound .

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes associated with disease processes. The compound has been shown to inhibit acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. This inhibition suggests potential therapeutic applications in enhancing cognitive function .

Case Study 1: Antioxidant Evaluation

In a controlled experiment, this compound was tested against standard antioxidants like ascorbic acid and trolox. The results indicated that the compound exhibited comparable antioxidant activity, with an IC50 value of 45 µM, suggesting it could serve as a natural antioxidant alternative .

Case Study 2: Antimicrobial Testing

A study conducted on various derivatives of hydrazides revealed that this compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, highlighting its potential utility in treating bacterial infections .

Research Findings Summary Table

Q & A

Basic: What are the standard synthetic protocols for preparing (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide?

Methodological Answer:

The compound is synthesized via condensation of 2-hydroxynaphthaldehyde derivatives with substituted acetohydrazides. A typical procedure involves refluxing equimolar ratios of 2-hydroxynaphthaldehyde and 2,2-diphenylacetohydrazide in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. The product is isolated via vacuum filtration, washed with cold ethanol to remove unreacted precursors, and recrystallized from ethanol or methanol . Yield optimization requires careful control of reaction stoichiometry and solvent polarity.

Advanced: How do solvent polarity and temperature influence regioselectivity during Schiff base formation?

Methodological Answer:

Regioselectivity in hydrazone formation is governed by solvent polarity and steric effects. Polar aprotic solvents (e.g., DMF) favor imine tautomer stabilization, while protic solvents (e.g., ethanol) promote keto-enol equilibria. Computational studies (DFT/B3LYP) suggest that ethanol stabilizes the (E)-isomer due to hydrogen bonding between the solvent and hydroxyl/naphthyl groups, reducing energy barriers for tautomerization. Temperature modulates reaction kinetics: higher temperatures (80–100°C) accelerate Schiff base formation but may increase side-product formation (e.g., hydrolyzed aldehydes) .

Basic: What spectroscopic techniques are most reliable for structural validation?

Methodological Answer:

- X-ray crystallography provides unambiguous confirmation of molecular geometry, including bond lengths, dihedral angles, and hydrogen-bonding networks .

- FTIR identifies key functional groups: ν(C=O) at 1650–1680 cm⁻¹, ν(N–H) at 3200–3300 cm⁻¹, and ν(C=N) at 1580–1620 cm⁻¹ .

- 1H/13C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and hydrazide NH signals (δ 10–12 ppm), with deshielding effects confirming conjugation .

Advanced: How do solvent environments affect HOMO-LUMO gaps and chemical reactivity?

Methodological Answer:

TD-DFT studies (B3LYP/6-311+G(d,p)) reveal solvent-dependent frontier orbital energies. Polar solvents (e.g., water) lower the HOMO-LUMO gap (ΔE) due to stabilization of the naphthyl π-system, increasing electrophilicity. For example, ΔE decreases from 4.12 eV (gas phase) to 3.85 eV in water, enhancing charge-transfer interactions with metals. Ethanol induces intermediate stabilization, with ΔE = 3.98 eV. These trends correlate with global reactivity parameters: lower chemical hardness (η) in polar solvents indicates higher reactivity toward electrophiles .

Basic: Which metals show strong binding affinity with this hydrazide?

Methodological Answer:

The compound acts as a polydentate ligand via its hydroxyl, imine, and carbonyl groups. Experimental and computational data (ΔN and ΔE values) indicate preferential binding to Sn(IV) > Zn(II) > Cd(II) > Hg(II). SnCl4 forms the most stable complex (ΔE = −1.24 eV), attributed to synergistic π-backbonding and Lewis acid-base interactions .

Advanced: How can computational methods resolve discrepancies in experimental UV-Vis spectra?

Methodological Answer:

Discrepancies arise from solvent effects, aggregation, or excited-state dynamics. TD-DFT simulations incorporating solvent models (e.g., PCM) align better with experimental λmax values. For instance, gas-phase calculations overestimate λmax by 15–20 nm compared to ethanol, where solvatochromic shifts are observed. Validating computed transition dipole moments with experimental oscillator strengths improves accuracy .

Basic: What biological activities are associated with this compound?

Methodological Answer:

- Anticancer: Derivatives inhibit prostate cancer (LNCaP) cells via androgen receptor modulation (IC50 = 8.2 µM) .

- Antioxidant: DPPH radical scavenging (EC50 = 42 µM) is linked to phenolic hydroxyl and hydrazide groups .

- Antiprotozoal: Moderate activity against Leishmania donovani (IC50 = 6.27 µM) with low cytotoxicity (SI > 10) .

Advanced: How do substituents on the naphthyl ring modulate ligand-metal charge transfer (LMCT)?

Methodological Answer:

Electron-withdrawing groups (e.g., –NO2) at the 4-position enhance LMCT by lowering LUMO energy, facilitating metal-to-ligand charge transfer. Substituent effects are quantified via Hammett constants (σ): a linear correlation (R² = 0.92) exists between σ and ΔE for Sn(IV) complexes. Steric hindrance from bulky groups (e.g., –Ph) reduces binding efficiency by 20–30% .

Basic: How is crystallographic data processed to resolve hydrogen-bonding networks?

Methodological Answer:

SHELX software refines X-ray data to identify hydrogen bonds (e.g., O–H⋯N, N–H⋯O) with bond lengths < 2.5 Å and angles > 120°. For example, the hydroxyl O⋯N distance (2.65 Å) and N–H⋯O angle (158°) confirm intramolecular hydrogen bonding, stabilizing the (E)-configuration .

Advanced: What strategies improve fluorescence quantum yield in metal complexes?

Methodological Answer:

- Ligand design: Introducing dansyl sulfonamide groups increases Φ from 0.12 to 0.28 via chelation-enhanced fluorescence (CHEF) .

- Solvent selection: Ethanol reduces non-radiative decay compared to water, enhancing Φ by 40% .

- Metal choice: Eu(III) complexes exhibit intense red emission (λem = 614 nm) due to f-f transitions, with Φ = 0.31 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.